3-Bromo-2,5-dimetiltiofeno

Descripción general

Descripción

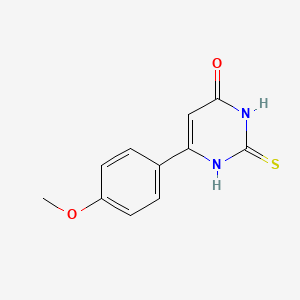

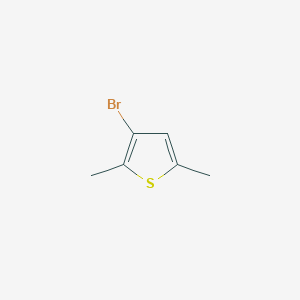

3-Bromo-2,5-dimethylthiophene is a sulfur-containing heterocyclic compound . It has a molecular formula of C6H7BrS and a molar mass of 191.09 g/mol . This compound is characterized by a yellow crystalline appearance.

Synthesis Analysis

The synthesis of 3-Bromo-2,5-dimethylthiophene has been reported using various methods, including bromination of 2,5-dimethylthiophene and preparation from 3-bromothiophene. These methods were optimized in terms of reaction time, temperature, and solvent.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dimethylthiophene is characterized by the presence of a bromine atom and two methyl groups attached to a thiophene ring . The exact mass of the molecule is 189.94518 g/mol .

Chemical Reactions Analysis

The coupling reactions of some organocopper reagents with 3-bromo-2,5-dimethylthiophene 1,1-dioxide leading to 3-alkyl and 3-aryl substituted 2,5-dimethylthiophene 1,1-dioxides have been found to proceed in high yields (50–100%) . The less stable organocopper reagents reacted faster and at lower temperatures than the more stable ones .

Physical And Chemical Properties Analysis

3-Bromo-2,5-dimethylthiophene is soluble in common organic solvents such as ethanol, acetone, and chloroform while insoluble in water. This compound has an aromatic ring which contributes to its stability. It has a topological polar surface area of 28.2 Ų .

Aplicaciones Científicas De Investigación

Compuestos Biológicamente Activos

Los análogos basados en tiofeno, como el 3-Bromo-2,5-dimetiltiofeno, han sido de interés para un número creciente de científicos como una posible clase de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .

Inhibidores de la Corrosión

Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . La presencia de diferentes grupos funcionales en el this compound puede ser valiosa para estudiar los mecanismos de reacción y explorar la reactividad de compuestos similares.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno, incluido el this compound, tienen un papel destacado en el avance de los semiconductores orgánicos . Esta investigación puede contribuir al desarrollo de nuevas estrategias sintéticas y la comprensión de los procesos químicos fundamentales.

Transistores de efecto de campo orgánico (OFET)

Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Las propiedades únicas del this compound podrían explotarse potencialmente en este campo.

Diodos orgánicos emisores de luz (OLED)

Las moléculas con el sistema de anillo de tiofeno, como el this compound, se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Las propiedades únicas del this compound podrían explotarse potencialmente en este campo.

Propiedades Farmacológicas

Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas, como propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas . Las propiedades únicas del this compound podrían explotarse potencialmente en este campo.

Bloque de construcción orgánico

El this compound puede servir como un bloque de construcción orgánico en varias investigaciones científicas. La presencia de diferentes grupos funcionales en el this compound puede ser valiosa para estudiar los mecanismos de reacción y explorar la reactividad de compuestos similares.

Estrategias sintéticas

La presencia de diferentes grupos funcionales en el this compound puede contribuir al desarrollo de nuevas estrategias sintéticas. Esta investigación puede contribuir a la comprensión de los procesos químicos fundamentales.

Safety and Hazards

3-Bromo-2,5-dimethylthiophene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H227, H302, and H315 . Precautionary measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

3-Bromo-2,5-dimethylthiophene is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The action, efficacy, and stability of 3-Bromo-2,5-dimethylthiophene can be influenced by various environmental factors. For instance, it is known to decompose in the presence of heat and oxygen .

Propiedades

IUPAC Name |

3-bromo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXWHPNUCOZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348583 | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31819-37-1 | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?

A1: 3-Bromo-2,5-dimethylthiophene 1,1-dioxide is a substituted thiophene derivative. Its structure features a thiophene ring with the following substituents:

Q2: What is the significance of the sulfone group (1,1-dioxide) in 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?

A2: The sulfone group significantly influences the reactivity of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide. It acts as an electron-withdrawing group, making the thiophene ring more susceptible to nucleophilic attack. This property is key to its utility in various organic reactions [, , ].

Q3: How does 3-Bromo-2,5-dimethylthiophene 1,1-dioxide react with organocopper reagents?

A3: This compound readily undergoes coupling reactions with organocopper reagents, replacing the bromine atom with an alkyl or aryl group. This reaction proceeds with high yields (50-100%) []. Interestingly, less stable organocopper reagents demonstrate higher reactivity, requiring lower temperatures for the reaction to occur [].

Q4: Are there alternative reaction pathways when using different organometallic reagents?

A4: Yes, using Grignard reagents instead of organocopper reagents leads to different reaction outcomes. For example, reactions with certain Grignard reagents result in the formation of a unique heterotricycloheptane derivative [].

Q5: Can 3-Bromo-2,5-dimethylthiophene 1,1-dioxide be used to synthesize more complex heterocyclic systems?

A5: Absolutely! The ring-opening of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide with amines, followed by intramolecular Diels-Alder reactions, provides a pathway to synthesize substituted polyhydroisoindoles and polyhydroisoquinolines []. This method has been successfully applied to produce decahydropyrido[2,1-a]isoindoles and decahydro-2H-pyrido[1,2-b]isoquinolines with high stereoselectivity [].

Q6: Are there any notable examples of stereoselective synthesis using 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?

A6: Researchers have successfully used 3-Bromo-2,5-dimethylthiophene 1,1-dioxide to prepare substituted "tetrahydrobenzo[a]pyrrolizidines" (octahydro-1H-pyrrolo[2,1-a]isoindoles) in a diastereoselective manner. This synthesis involved a four-step process, utilizing L-prolinol for the ring-opening step and a titanium tetrachloride-catalyzed intramolecular Diels-Alder reaction for the cyclization step [].

Q7: What is the significance of regioselective bromination in the context of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?

A7: Regioselective bromination is crucial for the efficient synthesis of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide. Studies have shown that bromination of 2,5-dimethylthiophene with N-bromosuccinimide leads predominantly to the formation of 3-bromo-2,5-dimethylthiophene, showcasing high regioselectivity []. This selective bromination at the 3-position is crucial for further transformations using this compound.

Q8: Are there any studies on the influence of substituents on the reactivity of thiophene derivatives like 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?

A8: Yes, research indicates that methyl substituents on the thiophene ring can significantly impact the rate of bromination []. Understanding these effects can help tailor reaction conditions for synthesizing specific brominated thiophene derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)